3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
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Overview
Description
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, a thioether linkage, and an ethylphenyl group attached to a pyridazine ring . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The bromine atom on the bromophenyl group is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the polarity of its functional groups .Scientific Research Applications
Heterocyclic Synthesis and Applications
Anticancer and Antimicrobial Agents :
- Research has focused on the synthesis and evaluation of various heterocyclic compounds, including thiazole, pyridine, and pyridazine derivatives, for their potential as anticancer and antimicrobial agents. These compounds have been tested against various cancer cell lines and microbial strains, showing promising activities in some cases (Gomha, Zaki, & Abdelhamid, 2015); (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Antioxidant Properties :
- Some synthesized heterocyclic compounds have been evaluated for their antioxidant properties, with certain thiazole and pyrimidine derivatives showing significant activity, suggesting potential utility in managing oxidative stress-related conditions (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
Synthetic Methodologies and Chemical Properties
Novel Synthetic Routes :
- Researchers have developed novel synthetic routes to create a variety of heterocyclic compounds with potential biological activities. These methodologies have expanded the toolkit for creating compounds with complex structures, offering new possibilities for drug discovery and development (Haggam, Assy, Sherif, & Galahom, 2017).
Heterocyclic Chemistry in Drug Design :
- The exploration of heterocyclic chemistry has been crucial in the design of new drugs, with research focusing on the synthesis of compounds that could serve as the basis for developing novel therapeutics. This includes the creation of pyrazole, oxadiazole, and pyridazine derivatives, highlighting the importance of heterocyclic compounds in medicinal chemistry (Bhukya & Guguloth, 2021).
Future Directions
properties
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-6-8-15(9-7-14)18-10-11-20(25-24-18)28-13-19-23-21(26-27-19)16-4-3-5-17(22)12-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBFMPMKRWTTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine |
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